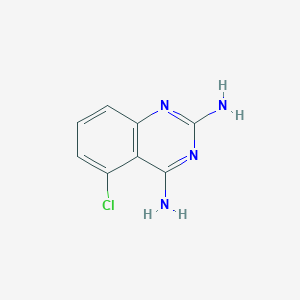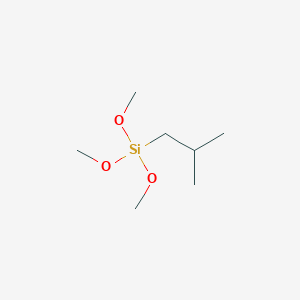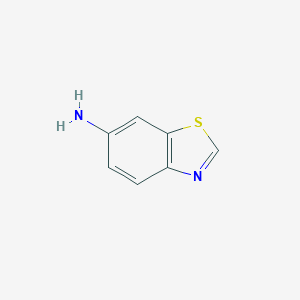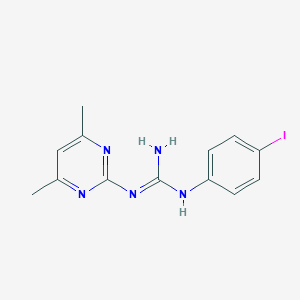
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
作用机制
The mechanism of action of guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in gene expression and cellular function.
生化和生理效应
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression and cellular function. Additionally, guanidine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a variety of conditions.
实验室实验的优点和局限性
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, guanidine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. However, one limitation of guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-. One area of future research could be to further investigate the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, more research could be done to explore the potential therapeutic applications of guanidine, particularly in the treatment of inflammatory and pain-related conditions. Finally, further studies could be done to explore the potential limitations and drawbacks of using guanidine in lab experiments, which could help to improve the accuracy and reliability of research findings.
合成方法
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2,4-dimethylpyrimidine with iodobenzene to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-iodobenzene. This compound is then reacted with guanidine hydrochloride to form the final product, guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-.
属性
CAS 编号 |
16018-67-0 |
|---|---|
产品名称 |
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)- |
分子式 |
C13H14IN5 |
分子量 |
367.19 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI 键 |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
其他 CAS 编号 |
16018-67-0 |
同义词 |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



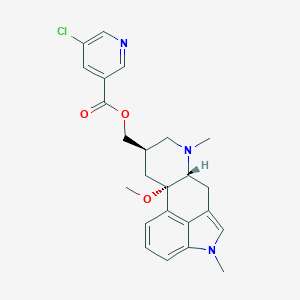
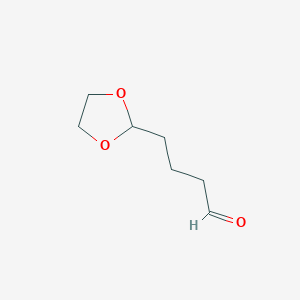
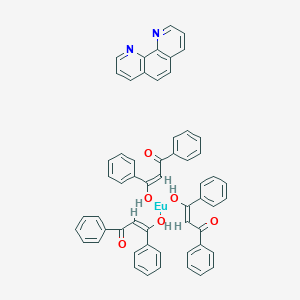
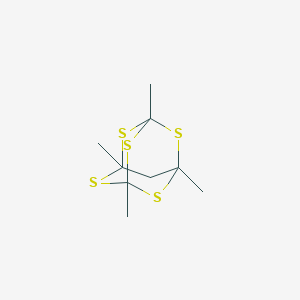
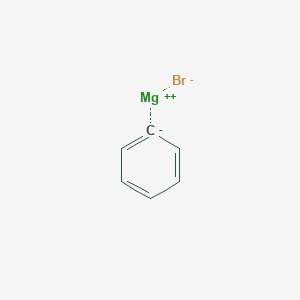
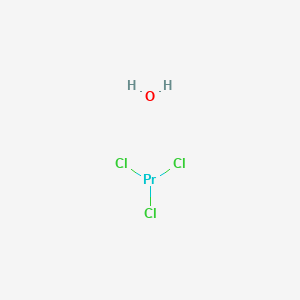
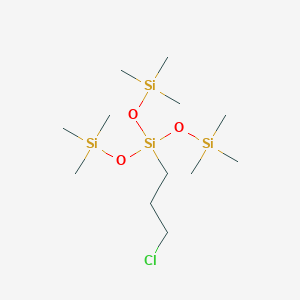
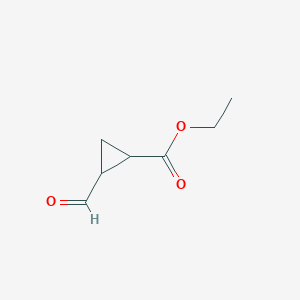
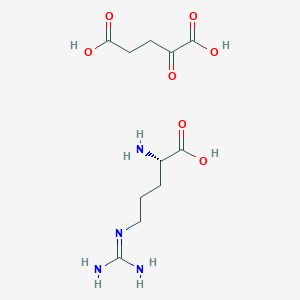
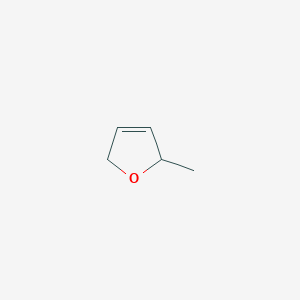
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
